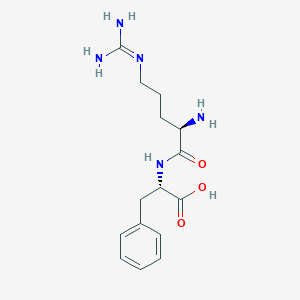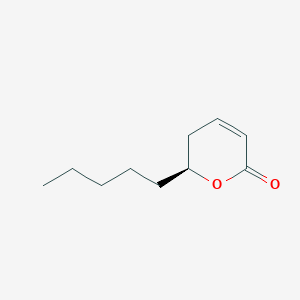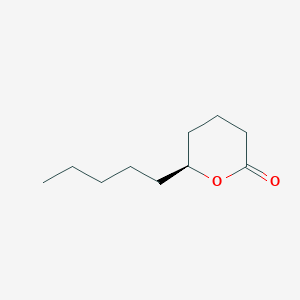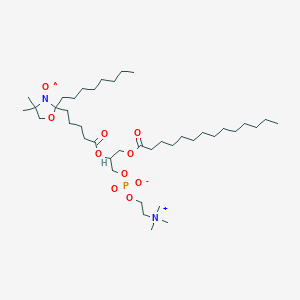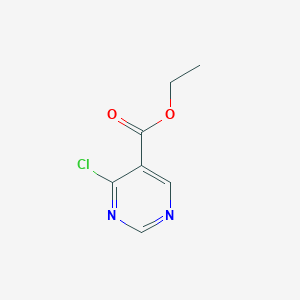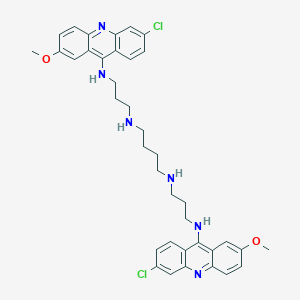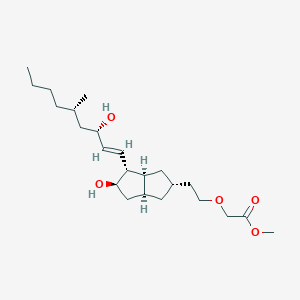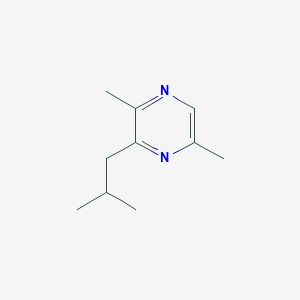
2,5-Dimethyl-3-(2-methylpropyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3-(2-methylpropyl)pyrazine (DMMP) is a naturally occurring compound found in a variety of food products, including coffee, roasted nuts, and cocoa. It has a distinctive odor and is often used as a flavoring agent in the food industry. In recent years, DMMP has gained attention in scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Pheromone Synthesis
2,5-Dimethyl-3-(2-methylpropyl)pyrazine is synthesized for use as a sex-specific volatile in the study of insect pheromones. It has been successfully synthesized for the Korean apricot wasp, Eurytoma maslovskii, to understand its role in mating behaviors (Mori & Yang, 2017).
Pyrazine Formation Pathways
Research into the formation pathways of various pyrazines, including 2,5-Dimethyl-3-(2-methylpropyl)pyrazine, has been conducted. This includes studying their formation in sugar-ammonia model systems, which helps in understanding the chemical processes involved in their creation (Shibamoto & Bernhard, 1977).
Molecular Imprinting
Methyl pyrazines like 2,5-Dimethylpyrazine have been used in the creation of synthetic polymers through molecular imprinting techniques. These polymers show selectivity for their respective pyrazine templates and are envisioned for use in analyzing flavor compounds in the food industry (Cruz et al., 1999).
Chemical Analysis of Natural Sources
Studies have also been conducted on the identification of various pyrazines, including 2,5-Dimethyl-3-(2-methylpropyl)pyrazine, in natural sources like the myxobacterium Chondromyces crocatus and marine bacteria. This research contributes to understanding the ecological and chemical roles of these compounds in natural environments (Dickschat et al., 2005).
Alkylpyrazines in Insect Communication
The compound has been identified as a component of alarm pheromones in insects like the little fire ant, Wasmannia auropunctata. Understanding these components aids in the study of insect communication and behavior (Showalter et al., 2010).
Eigenschaften
CAS-Nummer |
32736-94-0 |
|---|---|
Produktname |
2,5-Dimethyl-3-(2-methylpropyl)pyrazine |
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2,5-dimethyl-3-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-7(2)5-10-9(4)11-6-8(3)12-10/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
KEJOEQXAEQCAKT-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)CC(C)C)C |
Kanonische SMILES |
CC1=CN=C(C(=N1)CC(C)C)C |
Andere CAS-Nummern |
32736-94-0 |
Reinheit |
95% min. |
Synonyme |
2,5-Dimethyl-3-isobutylpyrazine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




